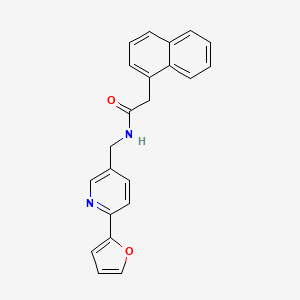

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide

Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridine core substituted with a furan ring at the 6-position and a naphthalene moiety at the acetamide side chain.

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-22(13-18-7-3-6-17-5-1-2-8-19(17)18)24-15-16-10-11-20(23-14-16)21-9-4-12-26-21/h1-12,14H,13,15H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBZBYASTVCGQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 6-(furan-2-yl)pyridine and 2-(naphthalen-1-yl)acetic acid. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the pyridine ring may produce piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various coupling reactions. The furan and pyridine moieties contribute to its reactivity, making it suitable for designing new compounds with tailored properties.

2. Biological Activity

This compound has been investigated for its potential biological activities:

Antimicrobial Properties: Preliminary studies suggest that N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide exhibits antimicrobial effects against certain bacterial strains. Further research is required to elucidate the specific mechanisms and efficacy against various pathogens.

Anticancer Activity: Research indicates that this compound may have anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways. For instance, a study demonstrated significant tumor size reduction in animal models treated with this compound .

3. Medicinal Chemistry

Due to its structural attributes, N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is being explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a candidate for developing therapies for cancer and other diseases.

Case Studies

Several case studies have highlighted the efficacy of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide across different biological contexts:

Cancer Models: In a study involving breast cancer models, administration of this compound resulted in a marked decrease in tumor size compared to control groups. The underlying mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.

Inflammatory Disease Models: Research on murine models of rheumatoid arthritis revealed that treatment with this compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Summary

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound with diverse applications in organic synthesis, medicinal chemistry, and biological research. Its unique chemical structure facilitates various interactions that can lead to significant therapeutic effects, particularly in the fields of oncology and infectious disease treatment.

As research continues to explore its full potential, N-((6-(furan-2-y)pyridin–3–yl)methyl)-2-(naphthalen–1–yl)acetamide stands as a promising candidate for future drug development efforts aimed at addressing complex health challenges.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The target compound shares the acetamide backbone with all analogs but differs in substituents.

- Triazole-containing analogs (e.g., 6a) use copper-catalyzed cycloaddition , while pyridine-based compounds (e.g., 5RGX) may employ amidation .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- IR spectra of triazole analogs (6a) show characteristic –NH (3262 cm⁻¹) and C=O (1671 cm⁻¹) stretches , which are critical for identifying amide bonds in the target compound.

- Pyridine-containing analogs (5RGX) exhibit specific binding interactions (e.g., with HIS163 in SARS-CoV-2 protease) due to their aromatic nitrogen .

Key Observations :

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its interactions with various biological targets.

Structural Overview

The compound features a unique combination of a furan moiety, a pyridine ring, and a naphthalene derivative, contributing to its distinctive chemical reactivity and biological properties. The molecular formula is with a molecular weight of 342.4 g/mol .

Antimicrobial Properties

Preliminary studies indicate that N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide exhibits significant antimicrobial activity. The compound's structural components allow it to interact with microbial targets, potentially disrupting essential cellular processes. Research has shown that compounds with similar structural features often possess broad-spectrum antimicrobial properties .

Anticancer Activity

Research into the anticancer potential of this compound suggests it may modulate various signaling pathways involved in cancer progression. The presence of the furan and pyridine rings is believed to enhance its ability to interact with specific enzymes or receptors associated with cancer cell proliferation. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, indicating its potential as a lead compound for further development .

Understanding the mechanism of action for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is crucial for elucidating its therapeutic potential. The compound may exert its effects through:

- Enzyme Inhibition : Interacting with enzymes critical for cellular metabolism and signaling.

- Receptor Modulation : Binding to specific receptors, thereby influencing cellular responses.

- Gene Expression Regulation : Affecting transcription factors involved in cell cycle regulation and apoptosis.

Further research is necessary to delineate these pathways and confirm the specific interactions at the molecular level .

Comparative Analysis

To better understand the uniqueness of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide, it can be compared with other compounds containing similar moieties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Furan-2-carboxylic acid | Contains only furan moiety | Simpler structure without pyridine or naphthalene components |

| 3-Pyridinemethanol | Contains only pyridine moiety | Lacks furan and naphthalene components |

| 1-Naphthylacetic acid | Contains only naphthalene moiety | Simpler structure without furan or pyridine components |

| N-(pyridin-4-yl)-acetamide | Contains pyridine and acetamide | Lacks furan and naphthalene components |

The combination of these three distinct aromatic systems in N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide imparts unique chemical and biological properties not found in simpler analogs .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Anticancer Study : A study demonstrated that N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide inhibited the proliferation of breast cancer cells (MCF7) at concentrations as low as 10 µM, showing promise as a potential anticancer agent .

- Antimicrobial Efficacy : In another study, the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : Analyze and NMR to confirm substituent integration and chemical environment (e.g., aromatic protons at δ 7.2–8.4 ppm, acetamide carbonyl at ~165 ppm) .

IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1670–1680 cm⁻¹, NH stretch at ~3260 cm⁻¹) .

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX refinement .

Q. Table 2: Representative Spectroscopic Data for Analogous Compounds

| Compound | NMR (δ, ppm) | IR (C=O, cm⁻¹) | Reference |

|---|---|---|---|

| 2-(naphthalen-1-yl)acetamide derivative | 5.38 (–NCH₂CO–), 7.20–8.36 (Ar–H) | 1671 |

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Cross-Validation : Combine - HSQC/HMBC NMR to confirm connectivity .

Crystallographic Validation : Use X-ray diffraction (e.g., SHELXL refinement) to resolve ambiguities in bond lengths or angles .

Mass Spectrometry : Confirm molecular weight via HRMS (e.g., observed [M+H]⁺ vs. calculated) .

Q. Example Workflow :

- Discrepancy in NH proton integration → Validate via - HMBC.

- Ambiguous carbonyl signal → Compare with X-ray-derived bond distances .

Advanced: What challenges arise in X-ray crystallography for this compound, and how are they addressed?

Methodological Answer:

Challenges :

Q. Solutions :

Crystallization Optimization : Use slow evaporation with toluene or ethanol .

Refinement Tools : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond modeling .

Q. Table 3: Crystallographic Data from Analogous Structures

| Parameter | Value (Example) | Reference |

|---|---|---|

| Dihedral angle (Ar–Ar) | 60.5° (naphthalene vs. benzene) | |

| Hydrogen bonds | N–H···O (2.8–3.0 Å) |

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

Substituent Variation : Synthesize derivatives with modified furan, pyridine, or naphthalene groups .

Biological Assays : Test against target proteins (e.g., kinases, GPCRs) using in vitro binding assays .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. Table 4: Example SAR Approach for Analogous Compounds

| Derivative | Modification | Bioactivity Change | Reference |

|---|---|---|---|

| Benzylthio substitution | Enhanced lipophilicity | ↑ Anticancer | |

| Methoxy addition | Altered electron density | ↓ Toxicity |

Advanced: What methodological strategies mitigate synthetic yield variability in multi-step reactions?

Methodological Answer:

Stepwise Optimization : Use design of experiments (DoE) for critical steps (e.g., cycloaddition temperature, catalyst loading) .

In-line Monitoring : Employ TLC or HPLC to track intermediates and adjust conditions in real time .

Scalability Testing : Transition from batch to flow chemistry for reproducible large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.